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1H-Tetrazole, 5-nitro-, mercury(2+) salt

Cat. No.: B12800837
CAS No.: 60345-95-1
M. Wt: 428.68 g/mol
InChI Key: GJRZJLOUROYOEO-UHFFFAOYSA-N
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Description

Contextual Significance of High-Nitrogen Heterocycles in Energetic Materials Science

High-nitrogen heterocycles are a cornerstone of modern energetic materials science. mdpi.com These cyclic compounds, which incorporate a high proportion of nitrogen atoms within their ring structures, are sought after for several key characteristics. Their high nitrogen content often translates to a large positive heat of formation, a critical parameter for energetic performance. mdpi.com This is attributed to the significant energy difference between the numerous N-N and C-N bonds in the molecule and the highly stable triple bond in the dinitrogen (N₂) molecule that is formed upon decomposition. mdpi.com

The decomposition of these materials yields a large volume of gaseous N₂, a primary contributor to the propulsive or explosive power of the material. science.gov Furthermore, the prevalence of nitrogen atoms over carbon and hydrogen helps in achieving a favorable oxygen balance, a measure of the degree to which an explosive can oxidize its own carbon and hydrogen content. mdpi.com Heterocyclic structures like tetrazoles, triazoles, pyrazoles, and imidazoles form the backbone of this class of materials. science.govmdpi.com Researchers can fine-tune the properties of these compounds, such as their energy output and stability, by substituting various functional groups (e.g., nitro, azido) onto the heterocyclic ring or by forming salts. science.govmdpi.com This versatility makes high-nitrogen heterocycles a promising platform for developing next-generation energetic materials with performance potentially exceeding conventional explosives like RDX and HMX. science.gov

Evolution of Tetrazole Derivatives as Energetic Platforms

The parent compound of the tetrazole family was first synthesized in 1885 by Swedish chemist J. A. Bladin. sciencemadness.org The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, exhibits remarkable thermal and chemical stability. sciencemadness.org This stability, combined with its high nitrogen content and the planarity of the ring structure, allows for the creation of high-density energetic materials. sciencemadness.org Upon deprotonation, the tetrazole ring forms a highly aromatic and stable tetrazolate anion. sciencemadness.org

The evolution of tetrazoles as energetic platforms began with simple derivatives. 5-Aminotetrazole (B145819), which is relatively easy to produce, became a widespread starting material for synthesizing other energetic tetrazole compounds. sciencemadness.org Through chemical modification, a diverse range of energetic derivatives has been developed. For instance, the oxidation of the amino group in 5-aminotetrazole can produce 5,5'-azotetrazoles, which have been investigated as primary explosives. sciencemadness.org A significant advancement was the conversion of the amino group in 5-aminotetrazole into a diazonium salt, a highly reactive intermediate. sciencemadness.org The subsequent substitution of the diazo group with a nitro group via a Sandmeyer-type reaction led to the creation of 5-nitrotetrazole, which forms the basis of a highly effective class of primary explosives. sciencemadness.orgsciencemadness.org The ability to form a wide variety of salts and complexes further expands the utility of tetrazole derivatives in energetic applications. nih.gov

Academic Research Trajectories of 5-Nitrotetrazole and its Metal Derivatives

The synthesis of 5-nitrotetrazole (also known as HNT) was first reported by von Herz. acs.org Since its discovery, academic and industrial research has focused significantly on its metallic salts and complexes, particularly for their potential use as primary explosives. acs.org A primary explosive is a sensitive material used in small quantities to initiate a larger, less sensitive charge of a secondary explosive. wikipedia.org The metal salts of 5-nitrotetrazole have attracted considerable interest as potential "green" or environmentally friendlier replacements for traditional primary explosives like lead azide (B81097), which raises environmental and toxicity concerns. acs.orgwikipedia.org

Research trajectories have explored a wide range of cations to pair with the 5-nitrotetrazolate anion. Early studies focused on heavy metal salts, including those of silver and mercury, which demonstrated powerful explosive properties. acs.orgguidechem.com More recent research has expanded to include transition metal complexes, such as those with zinc, iron, and copper, in the search for less hazardous and more accessible initiating materials. acs.orgresearchgate.net Another significant area of investigation involves the synthesis of simple, nitrogen-rich salts using cations like ammonium (B1175870), hydrazinium, and guanidinium. acs.org These salts are studied for their potential as low-sensitivity energetic materials that combine the high energy of the 5-nitrotetrazolate anion with the gas-generating power of the nitrogen-rich cation. acs.org The overarching goal of this research is to precisely control the sensitivity, thermal stability, and energetic output of these materials by carefully selecting the cation. researchgate.net

Historical Development of 1H-Tetrazole, 5-nitro-, Mercury(2+) Salt Research

The mercury(II) salt of 5-nitrotetrazole, with the chemical formula Hg(CNA-NO₂)₂, was first investigated by Herz, who patented its use as a primary explosive to replace conventional initiators during the World War II era. sciencemadness.org Despite its powerful properties, plans for its production were not realized at the time, partly due to the significant hazards associated with the synthesis of its 5-nitrotetrazole precursor. sciencemadness.org

Initial tests by the U.S. Navy and British researchers identified mercuric 5-nitrotetrazole as a very promising replacement for lead azide in detonators. sciencemadness.orgdtic.mil However, the original von Herz laboratory procedure for its synthesis presented several challenges that hindered its scalability and safety. dtic.mil Subsequent research focused on overcoming these synthetic hurdles. A key innovation was the development of an improved synthesis method that involved purifying the 5-nitrotetrazole intermediate via a bis(ethylenediamine) copper(II) bis(5-nitrotetrazole) complex. dtic.mil This method allowed for the safe handling of the intermediate and was more adaptable to larger-scale operations. dtic.mil The purified complex could then be treated with nitric acid and a mercuric nitrate (B79036) solution to reliably precipitate the desired mercuric 5-nitrotetrazole in good yield. dtic.milgoogle.com This refined process made the compound a viable and available material for further testing and evaluation. dtic.mil

The compound is noted for being one of the most powerful and efficient primary explosives known. sciencemadness.org It presents as dense, white rhombic crystals that explode at 205°C without melting. sciencemadness.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂HgN₁₀O₄ guidechem.com
Molecular Weight 428.68 g/mol guidechem.com
Appearance Dense white rhombic crystals sciencemadness.org
Decomposition Temperature 205°C (explodes) sciencemadness.org
Heat of Decomposition 2.59 MJ/kg sciencemadness.org

Table 2: Comparison of Selected Energetic Tetrazole Derivatives

CompoundKey Feature/UseYear of First Synthesis/Report
5-Aminotetrazole Common starting material for other derivatives.Reported use as starting material is widespread.
5,5'-Azotetrazole Investigated as a primary explosive.Synthesized from oxidation of 5-aminotetrazole.
5-Nitrotetrazole (HNT) Precursor to a class of highly effective primary explosives.First synthesized by von Herz. acs.org
Ammonium 5-nitrotetrazolate Nitrogen-rich energetic salt.Investigated for low-sensitivity applications. acs.org
This compound Powerful primary explosive; lead azide replacement candidate.Patented by Herz during WWII era. sciencemadness.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HgN10O4 B12800837 1H-Tetrazole, 5-nitro-, mercury(2+) salt CAS No. 60345-95-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60345-95-1

Molecular Formula

C2HgN10O4

Molecular Weight

428.68 g/mol

IUPAC Name

mercury(2+);5-nitro-1,2,3-triaza-4-azanidacyclopenta-2,5-diene

InChI

InChI=1S/2CN5O2.Hg/c2*7-6(8)1-2-4-5-3-1;/q2*-1;+2

InChI Key

GJRZJLOUROYOEO-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=N[N-]1)[N+](=O)[O-].C1(=NN=N[N-]1)[N+](=O)[O-].[Hg+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1h Tetrazole, 5 Nitro , Mercury 2+ Salt

Precursor Synthesis and Intermediate Chemistry

The journey to mercuric 5-nitrotetrazolate begins with the synthesis of the 5-nitrotetrazolate anion. This process involves several critical stages, including the formation of the anion itself, the preparation of copper salt intermediates, and the synthesis of various amine and alkali metal derivatives.

Synthesis of the 5-Nitrotetrazolate Anion: Advanced Approaches

The 5-nitrotetrazolate anion (NT⁻) is a cornerstone in the synthesis of several next-generation energetic materials. acs.orgsci-hub.se First synthesized by von Herz over 75 years ago, its metal and heavy metal salts have garnered significant interest as primary explosives. acs.org

The traditional and widely utilized method for synthesizing the 5-nitrotetrazolate anion involves the diazotization of 5-aminotetrazole (B145819) followed by nitration, a process analogous to the Sandmeyer reaction. google.comsciencemadness.org This reaction converts a primary aromatic amine, in this case, 5-aminotetrazole, into a diazonium salt, which then serves as an intermediate for further transformations. organic-chemistry.orgbyjus.comunacademy.com

The process begins with the reaction of 5-aminotetrazole with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or nitric acid. organic-chemistry.orggoogle.com This reaction leads to the formation of a highly reactive and potentially explosive tetrazole-diazonium salt. sciencemadness.org The mechanism involves the formation of a nitrosonium ion (NO+) from nitrous acid in the acidic medium. This electrophilic ion then reacts with the amino group of the 5-aminotetrazole. byjus.com Subsequent proton transfers and the elimination of water lead to the formation of the diazonium ion.

In the presence of copper(II) salts, which act as a catalyst, the diazonium group is replaced by a nitro group. researchgate.netdtic.mil This step is crucial and can be prone to "microdetonations," which are thought to be caused by the reaction of gaseous nitrous acid with the 5-aminotetrazole before it is fully mixed into the solution. google.com To mitigate this, procedural modifications such as adding a small amount of a water-soluble cupric salt to the initial 5-aminotetrazole solution have been developed. google.comdtic.mildtic.mil This ensures that the conversion of the diazonium intermediate is catalyzed efficiently, preventing its accumulation. dtic.mil The reaction is typically carried out at low temperatures (0-30°C) to control the reaction rate and enhance safety. google.com

An alternative, more recent approach involves the direct oxidation of 5-aminotetrazole using an oxidizer like potassium superoxide (B77818) in a single-pot synthesis. nih.gov This method circumvents the need for the sensitive diazonium and copper salt intermediates, offering a potentially safer route to the 5-nitrotetrazolate anion. nih.gov

A key intermediate in the traditional synthesis of 5-nitrotetrazolates is the "acid copper salt" of 5-nitrotetrazole. google.comgoogle.com This complex precipitates from the reaction mixture during the diazotization/nitration of 5-aminotetrazole in the presence of copper(II) sulfate (B86663). google.com The composition of this salt has been reported as Cu(H-NT)(NT)₂(OH₂)₄. google.com

The formation of this acid copper salt is a critical step, as it facilitates the isolation of the 5-nitrotetrazole moiety from the reaction mixture. google.com However, the initial product is often a gelatinous green solid that can be difficult to filter. google.com Improvements to the process, such as using a significant stoichiometric excess of sodium nitrite (25 to 100 percent), have been shown to produce a more easily filterable product. google.com The use of nitric acid instead of sulfuric acid has also been found to reduce filtration time. google.com This intermediate serves as the direct precursor for the synthesis of other 5-nitrotetrazolate salts, including the sodium salt, which is then used to produce mercuric 5-nitrotetrazole. google.com

The acid copper salt itself is an energetic material, and its handling requires care. rsc.org To reduce the hazards associated with this intermediate, methods have been developed to stabilize it through coordination with chelating ligands. rsc.org

To improve the handling and safety of the energetic copper 5-nitrotetrazolate intermediates, various amine complexes have been synthesized and characterized. These complexes are generally more stable and less sensitive than the parent acid copper salt. rsc.org

One notable example is bis(ethylenediamine)copper(II) bis(5-nitrotetrazole). dtic.mil This complex is formed by reacting the acid copper salt of 5-nitrotetrazole with ethylenediamine (B42938). dtic.mil The resulting product is a crystalline solid that is relatively non-sensitive and can be handled safely in its dry state. dtic.mil The formation of such complexes provides a method for purifying the 5-nitrotetrazole anion, as the complex can be precipitated, filtered, and then used in subsequent reactions. dtic.mil For instance, dissolving the bis(ethylenediamine)copper(II) bis(5-nitrotetrazole) complex in hot water and adding nitric acid liberates the ethylenediamine, allowing for the subsequent precipitation of mercuric 5-nitrotetrazole upon the addition of a mercuric nitrate (B79036) solution. dtic.mil

Another example is the bis(1,3-diaminopropane) copper(II) 5-nitrotetrazolate, prepared by reacting an aqueous slurry of the acid copper 5-nitrotetrazole with copper acetate (B1210297) and 1,3-diaminopropane. google.com The synthesis of these amine complexes often involves dissolving the acid copper salt in the presence of the amine and a soluble copper salt at an elevated temperature (e.g., 50-70°C) and then cooling the mixture to precipitate the complex. google.com

These stabilized amine complexes serve as safer transfer reagents for the 5-nitrotetrazolate anion, making the synthesis of other energetic salts more suitable for larger-scale production. rsc.org

Amine LigandComplex NameKey CharacteristicReference
Ethylenediaminebis(ethylenediamine)copper(II) bis(5-nitrotetrazole)Relatively non-sensitive, crystalline solid dtic.mil
1,3-Diaminopropanebis(1,3-diaminopropane)copper(II) 5-nitrotetrazolateFormed from an aqueous slurry of the acid copper salt google.com
Ethylenediaminebis(ethylenediamine)copper(II) 5-nitrotetrazolateStabilized transfer reagent for the NT⁻ anion rsc.org
Triaminocopper(II)triaminocopper(II) 5-nitrotetrazolatePotential environmentally-friendly primary explosive rsc.org

Alkali metal salts of 5-nitrotetrazole are important intermediates in the synthesis of other energetic materials, including mercuric 5-nitrotetrazole. rsc.orgnih.gov These salts are typically synthesized by reacting the acid copper salt of 5-nitrotetrazole with a suitable metal hydroxide (B78521) or by the reaction of ammonium (B1175870) 5-nitrotetrazolate with a metal base. rsc.orgnih.gov

For example, sodium 5-nitrotetrazolate can be prepared by treating the acid copper salt with sodium hydroxide. acs.orggoogle.com This reaction converts the copper complex into the more soluble sodium salt and precipitates copper(II) oxide, which can be removed by filtration. acs.org The resulting aqueous solution of sodium 5-nitrotetrazolate can then be used directly in the next step to synthesize mercuric 5-nitrotetrazole. google.com

A family of alkali metal 5-nitrotetrazolate salts, including those of lithium, sodium, potassium, rubidium, and cesium, have been synthesized and characterized. rsc.orgnih.gov The lighter metal salts, such as the lithium and sodium salts, tend to incorporate water molecules into their crystal structures, forming hydrates. nih.gov In contrast, the heavier alkali metal derivatives are typically anhydrous. nih.gov The thermal stability of these salts has been assessed using differential scanning calorimetry, showing they possess significant thermal stability. rsc.orgnih.gov

Alkali MetalSalt NameHydration StateReference
LithiumLithium 5-nitrotetrazolateHydrated (3 H₂O) nih.gov
SodiumSodium 5-nitrotetrazolateHydrated (2 H₂O) nih.gov
PotassiumPotassium 5-nitrotetrazolateAnhydrous nih.gov
RubidiumRubidium 5-nitrotetrazolateAnhydrous nih.gov
CesiumCesium 5-nitrotetrazolateAnhydrous nih.gov

Direct Synthesis Routes to 1H-Tetrazole, 5-nitro-, Mercury(2+) Salt

The final step in the production of the target compound is the direct synthesis of this compound. This is typically achieved through a precipitation reaction.

A common method involves reacting an aqueous solution of sodium 5-nitrotetrazolate with a solution of a soluble mercury(II) salt, such as mercuric nitrate. sciencemadness.orggoogle.com The reaction is generally carried out by adding the mercuric nitrate solution to a heated solution of sodium 5-nitrotetrazolate in the presence of nitric acid. sciencemadness.org For instance, a solution of sodium 5-nitrotetrazolate dihydrate in water and concentrated nitric acid is heated to approximately 80°C, and a solution of mercuric nitrate dihydrate in water and nitric acid is added with stirring. sciencemadness.org As the reaction proceeds and the solution cools, the mercuric 5-nitrotetrazole precipitates and can be collected by filtration. sciencemadness.org

An alternative route utilizes the stabilized amine complexes of cupric 5-nitrotetrazole. google.com An acid solution of a complex like bis(ethylenediamine)copper(II) 5-nitrotetrazolate is prepared, typically at an elevated temperature (e.g., at least 50°C). google.com A solution of a soluble mercury salt is then added to this acidic solution, causing the precipitation of mercuric 5-nitrotetrazole. google.com This method can yield a product with a higher bulk density, which is advantageous for applications such as the automatic filling of small detonators. google.com

The synthesis of mercuric 5-nitrotetrazole is a critical process for producing a lead-free primary explosive, and improvements in the synthesis have focused on increasing yield, safety, and the physical properties of the final product. dtic.mil

Conversion from Cupric 5-Nitrotetrazole Amine Complexes to Mercury(2+) Salt

A significant advancement in the synthesis of mercuric 5-nitrotetrazole involves the use of an intermediate, bis(ethylenediamine)copper(II) bis(5-nitrotetrazole). This method circumvents many of the issues associated with earlier production procedures. The process begins with the synthesis of this copper-amine complex, which serves as a more stable and easily purified precursor to the final mercury salt.

The conversion process involves dissolving the bis(ethylenediamine)copper(II) bis(5-nitrotetrazole) complex in hot water. Following this, nitric acid is introduced to the solution. The purpose of the nitric acid is to bind with the ethylenediamine ligands, effectively freeing the 5-nitrotetrazole anions in the solution. Subsequently, a solution of mercuric nitrate is added, which leads to the precipitation of the desired mercuric 5-nitrotetrazole. dtic.mil This method is noted for its reliability and adaptability to larger-scale operations, representing a substantial improvement in the synthesis of this energetic material. dtic.mil

Precipitation Methods for this compound

Precipitation is a critical step in the isolation of this compound. The formation of this salt from its precursors in solution results in its separation as a solid. In the context of the conversion from cupric 5-nitrotetrazole amine complexes, the addition of mercuric nitrate to the aqueous solution containing the 5-nitrotetrazole anion directly induces the precipitation of the mercury salt. dtic.mil

An earlier method, known as the von Herz procedure, also relied on precipitation. google.com This process involved the formation of a copper(II) complex of 5-nitrotetrazole, often referred to as the 'acid copper salt', as an intermediate. google.com This intermediate, however, was a gelatinous green solid that proved difficult to isolate due to tedious filtration. google.com The development of modified conditions, such as using dilute nitric acid instead of sulfuric acid, has been shown to improve the filtration characteristics of this intermediate precipitate. google.com

Process Optimization and Scalability in this compound Production

The optimization of synthetic processes for energetic materials like mercuric 5-nitrotetrazole is crucial for ensuring high yield, purity, and safety, particularly during scale-up.

Research has demonstrated that modifications to reaction conditions can lead to significant improvements in the synthesis of precursors to mercuric 5-nitrotetrazole. For instance, in the synthesis of the 'acid copper salt' of 5-nitrotetrazole, altering the acid used from sulfuric to nitric acid dramatically reduced the time required for isolation and washing of the intermediate. google.com The temperature of the reaction is another critical parameter. Maintaining the reaction temperature below 15°C during the formation of the copper complex has been specified as a key condition. google.com

The following table summarizes the impact of various reaction parameters on the synthesis of related tetrazole compounds, illustrating the principles of process optimization.

ParameterVariationOutcomeReference
Solvent DMF80% yield of 5-phenyl-1H-tetrazole researchgate.net
EtOH50% yield of 5-phenyl-1H-tetrazole researchgate.net
Dioxane/Ethyl AcetateNo product formation researchgate.net
Temperature 120°COptimal for Pb(II) catalyzed synthesis academie-sciences.fr
<120°CLower yields observed academie-sciences.fr
Catalyst PbCl2 (10 mol%)Efficient synthesis of 5-substituted 1H-tetrazoles academie-sciences.fr
No catalystNo product formation researchgate.net

These examples, while not all directly pertaining to the mercury salt, underscore the importance of systematic evaluation of reaction conditions to enhance synthetic outcomes. The purification of 5-nitrotetrazole via the bis(ethylenediamine)copper(II) bis(5-nitrotetrazole) complex is a key strategy that has led to a more reliable and higher-yielding procedure for producing mercuric 5-nitrotetrazole. dtic.mil

The synthesis of energetic materials often involves hazardous intermediates that require careful management to prevent accidents. In the historical von Herz procedure for producing mercuric 5-nitrotetrazole, "microdetonations" were a noted hazard. google.com These were attributed to the reaction of gaseous nitrous acid with the 5-aminotetrazole starting material, leading to the formation of a diazonium species before it could be fully mixed into the solution. google.com

A key strategy to mitigate this hazard was the introduction of a small amount of copper sulfate to the 5-aminotetrazole solution. dtic.mil Copper salts catalyze the conversion of the unstable diazonium intermediate to the more stable 5-hydroxytetrazole, thus preventing its hazardous accumulation. dtic.mil This modification successfully eliminated the microdetonations that plagued the earlier synthetic route. google.com

Structural Characterization and Coordination Chemistry of 1h Tetrazole, 5 Nitro , Mercury 2+ Salt

Crystallographic Analysis and Solid-State Structure Determination

Investigation of Crystal Systems and Space Groups

The 5-nitrotetrazolate anion readily forms salts with a variety of metal cations, and their crystal structures have been extensively studied. These salts crystallize in several common crystal systems, with the monoclinic system being particularly prevalent. For instance, alkali metal salts of 5-nitrotetrazole, such as those of lithium, sodium, potassium, rubidium, and cesium, have been characterized, showing a tendency to crystallize in monoclinic or triclinic systems. rsc.org Similarly, other nitrogen-rich salts and derivatives of 5-nitrotetrazole adopt crystal structures within triclinic, monoclinic, and orthorhombic systems. acs.orgrsc.org This suggests that mercury(II) 5-nitrotetrazolate would likely crystallize in one of these lower-symmetry systems.

CompoundCrystal SystemSpace GroupReference
Lithium 5-nitrotetrazolate trihydrateMonoclinicP21/c rsc.org
Sodium 5-nitrotetrazolate dihydrateTriclinicP1 rsc.org
Potassium 5-nitrotetrazolateMonoclinicP21/c rsc.org
Rubidium 5-nitrotetrazolateMonoclinicCc rsc.org
Cesium 5-nitrotetrazolateMonoclinicC2/c rsc.org
Ammonium (B1175870) 5-nitrotetrazolate hemihydrateMonoclinicC2/c acs.org
Hydrazinium 5-nitrotetrazolateMonoclinicP21/c acs.org
Aminoguanidinium 5-nitrotetrazolateMonoclinicP21/n rsc.org

Elucidation of Molecular Packing and Intermolecular Interactions

In the solid state, the arrangement of ions and molecules is governed by a network of intermolecular forces. For energetic salts, these interactions are crucial in determining the material's density and stability. In many nitrogen-rich salts, extensive hydrogen bonding networks play a significant role in stabilizing the crystal lattice. acs.org For a simple salt like mercury(II) 5-nitrotetrazolate, which lacks hydrogen bond donors unless water is incorporated into the structure, packing will be primarily dictated by electrostatic interactions between the Hg²⁺ cations and the nitrotetrazolate anions, alongside van der Waals forces.

The analysis of intermolecular contacts, often visualized using Hirshfeld surfaces, is a powerful tool for understanding packing environments in molecular crystals, including energetic materials. nih.govacs.org These analyses quantify the close contacts between atoms, revealing the nature and extent of interactions that hold the structure together. For mercury(II) 5-nitrotetrazolate, one would expect significant interactions between the mercury center and the nitrogen and oxygen atoms of the surrounding anions, defining the coordination polymer or network structure.

Analysis of Bond Lengths and Angles in the Coordination Environment

The coordination sphere around a metal ion is defined by the geometry of its nearest neighboring atoms and the associated bond lengths and angles. Mercury(II) is a d¹⁰ metal ion and exhibits flexible coordination behavior, though it frequently adopts a distorted tetrahedral geometry in complexes with N-donor ligands. ijcm.irinorgchemres.org In such complexes, the Hg(II) ion is coordinated by four atoms, often with significant deviation from ideal tetrahedral angles due to steric constraints of the ligands. ijcm.ir

Complex TypeCoordination GeometryTypical Hg-N Bond Length (Å)Reference
Hg(II) with Schiff Base LigandsDistorted Tetrahedral~2.4 - 2.6 ijcm.irinorgchemres.org
Hg(II) with Pyridylnitrone LigandsVariable (Monomeric/Polymeric)~2.2 - 2.8 rsc.org
Hg(II) with 2-aminopyridine (B139424) LigandsTetrahedral~2.5 tjnpr.org

Coordination Modes and Ligand Behavior of the 5-Nitrotetrazolate Anion with Mercury(2+)

The 5-nitrotetrazolate anion is a versatile ligand capable of coordinating to metal centers in various ways, dictated by the distribution of electron density across its heterocyclic ring and nitro group.

Detailed Examination of Hg-N Binding Motifs

The tetrazolate ring contains four nitrogen atoms, each a potential donor site for metal coordination. nih.gov In practice, coordination typically occurs through the N1, N2, or N4 positions. arkat-usa.org The deprotonated tetrazolate anion can act as a monodentate ligand, binding to a single metal center, or as a bridging ligand, linking multiple metal centers to form one-, two-, or three-dimensional coordination polymers. arkat-usa.org

For mercury(II) 5-nitrotetrazolate, several binding motifs are conceivable:

Monodentate Coordination: The anion could bind to the Hg²⁺ ion through a single nitrogen atom, likely N2 or N4.

Bidentate Chelation: The anion could chelate the mercury ion, for example, through the N1 and N2 atoms of the tetrazole ring, or through the N4 atom and an oxygen atom from the nitro group.

Bridging Coordination: The anion could bridge two or more Hg²⁺ ions, using different nitrogen atoms (e.g., bridging via N1 and N4), leading to the formation of an extended polymeric network. This is a common motif in metal-tetrazole complexes.

The coordination chemistry of mercury(II) is diverse, with examples of both simple monomeric complexes and complex polymeric structures formed through bridging ligands. rsc.orgresearchgate.net Given the 2+ charge of the mercury ion and the 1- charge of the nitrotetrazolate anion, a polymeric structure featuring bridging ligands is highly probable to achieve charge balance and a stable coordination environment.

Influence of the Nitro Group on Coordination Geometry and Electronic Structure

The nitro group (NO₂) is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative resonance (-R) effect. This has a profound impact on the electronic structure of the 5-nitrotetrazolate anion. nih.govresearchgate.net The strong electron withdrawal significantly reduces the electron density on the tetrazole ring, thereby decreasing the basicity (and donor strength) of all four nitrogen atoms. acs.org

This electronic modification has two primary consequences for coordination with the mercury(II) ion:

Weaker Hg-N Bonds: Compared to an unsubstituted tetrazole ligand, the Hg-N bonds in mercury(II) 5-nitrotetrazolate are expected to be weaker and more labile due to the reduced Lewis basicity of the nitrogen donor atoms.

Potential O-Coordination: The oxygen atoms of the nitro group, bearing partial negative charges, could themselves act as donor atoms, participating in coordination to the mercury center. This could lead to chelation or bridging modes involving both N and O atoms, influencing the final coordination geometry.

Furthermore, the steric bulk of the nitro group can influence the packing of the anions around the mercury cation, preventing certain coordination geometries and favoring others. The interplay between these electronic and steric effects ultimately defines the unique structural chemistry of this energetic material.

Comparative Coordination Chemistry

The versatile coordination behavior of the 5-nitrotetrazolate anion allows for the formation of a diverse array of metal complexes with varied structural and chemical properties. A comparative analysis of mercury(II) 5-nitrotetrazolate with its transition metal analogues reveals the significant influence of the metal center on the resulting coordination sphere.

Comparison of Mercury(2+) Coordination with Other Transition Metal 5-Nitrotetrazolate Complexes (e.g., Fe, Cu, Ag, Zn, Co, Ni)

The coordination of the 5-nitrotetrazolate (NT²)⁻ anion is highly dependent on the specific transition metal ion, leading to a range of structural motifs from simple salts to complex coordination polymers.

Mercury(II) 5-nitrotetrazolate is noted as a promising replacement for lead azide (B81097) in detonators. dtic.mil Its synthesis has been optimized to produce a reliable yield of mercuric 5-nitrotetrazole. dtic.mildtic.mil The coordination chemistry of mercury(II) often favors lower coordination numbers, and with nitrone ligands, it has been shown to form monomers and polymers where the geometry can be influenced by secondary intermolecular bonding. nih.gov

In contrast, copper(II) complexes with 5-nitrotetrazolate are well-studied as potential "green" primary explosives. sci-hub.se Copper(I) 5-nitrotetrazolate (DBX-1) is a notable example. sci-hub.segoogle.comacs.org The synthesis of copper-based 5-nitrotetrazolates can be controlled to produce either Cu(I) or Cu(II) complexes, which exhibit remarkable energetic properties. acs.org The Cu(II) ion in these complexes is often found in a distorted octahedral geometry, coordinated by nitrogen atoms from the tetrazole ring and sometimes water molecules. researchgate.net For instance, in hydronium copper(II)-tris(5-nitrotetrazolate) trihydrate, infinite chains of copper(II) ions are complexed by six 5-nitrotetrazolate anions. researchgate.net

Silver(I) 5-nitrotetrazolate has been characterized as a sensitive primary explosive. at.uasciencemadness.org The solvate-free crystal structure reveals a complex arrangement where the Ag⁺ ions are coordinated by both nitrogen and oxygen atoms from the nitrotetrazolate anions, with Ag-N bond lengths ranging from 2.254 to 2.516 Å. at.ua The coordination environment around the silver cations varies within the same structure. at.ua

Zinc(II) complexes with nitrogen-donor ligands are of interest for their potential biological applications and versatile coordination geometries. nih.gov Zn(II) is a d¹⁰ ion, which allows for various coordination numbers and geometries, commonly tetrahedral or octahedral, without the influence of ligand-field stabilization energy. nih.gov In 5-nitrotetrazolate complexes, Zn(II) has been suggested as a component in "green" initiator replacements for lead azide. acs.org

Cobalt(II) and Nickel(II) complexes with 5-nitrotetrazolate often form hydrated structures that can be hydrolyzed in water. sciencemadness.org These d⁷ and d⁸ metal ions typically favor octahedral coordination geometries. nih.govlibretexts.org For example, cobalt(II) can form complexes with a distorted octahedral geometry, coordinated to oxygen and nitrogen atoms from different ligands. researchgate.net The synthesis of bis-(5-nitro-2H-tetrazolato-N2)tetraamino cobalt(III) perchlorate (B79767) (BNCP) highlights the use of cobalt in energetic materials. sci-hub.se

Iron(II) complexes with 5-nitrotetrazolate have also been proposed as environmentally friendly replacements for lead-based initiators. acs.org The coordination environment around the Fe(II) center is typically octahedral.

The following table provides a comparative overview of the coordination characteristics of these metal complexes.

Metal IonTypical Coordination NumberCommon Coordination Geometry5-NT Coordination Mode(s)Resulting Structure Type
Hg(II)2, 4Linear, TetrahedralN-monodentatePolymeric chains
Cu(II)6Distorted OctahedralN,N'-bidentate/bridgingCoordination polymer researchgate.net
Ag(I)Variable (3, 4)VariableN,O-bridging at.uaCoordination polymer at.ua
Zn(II)4, 6Tetrahedral, Octahedral nih.govN-monodentate, N,N'-bridgingDiscrete or polymeric
Co(II)6Octahedral researchgate.netN,N'-bidentate/bridging3D Frameworks
Ni(II)6OctahedralN,N'-bidentate/bridging3D Frameworks
Fe(II)6OctahedralN,N'-bidentate/bridging3D Frameworks

Impact of Metal Center and Oxidation State on Coordination Parameters

Metal Ion and Oxidation State: The identity of the metal and its oxidation state are significant factors that dictate bond lengths, the number of coordination sites, and bond angles. nih.govresearchgate.net Generally, for a given ligand, a higher oxidation state on the metal center leads to stronger electrostatic attraction and thus shorter metal-ligand bond lengths. nih.gov The ability of many transition metals to exist in multiple oxidation states allows for redox-switchable behavior in their complexes, which can alter the donating properties of the ligands. mdpi.com For instance, the choice between Cu(I) and Cu(II) in 5-nitrotetrazolate synthesis leads to different final products with distinct properties. acs.org

Coordination Geometry: The coordination number and the geometry of a complex are determined by the central metal ion. libretexts.org Transition metals exhibit a variety of coordination geometries, with octahedral, tetrahedral, and square planar being the most common. libretexts.org The d-electron configuration of the metal plays a crucial role; for example, d¹⁰ ions like Zn(II) have no geometric preference based on ligand-field stabilization energy and can adopt various geometries, whereas d⁸ ions like Ni(II) often favor square planar or octahedral arrangements. nih.govlibretexts.org The large size of the Hg(II) ion, combined with its d¹⁰ configuration, allows for more linear and lower-coordinate complexes compared to the smaller first-row transition metals which typically favor higher coordination numbers and octahedral geometries. nih.govlibretexts.org

The structural diversity found in these coordination polymers highlights the significant influence of the metal center on the final architecture. researchgate.net The interplay of the metal ion's electronic properties with the versatile binding modes of the 5-nitrotetrazolate ligand gives rise to the wide range of observed structures and properties.

The table below summarizes the key impacts of the metal center's properties on coordination parameters.

Metal PropertyInfluence on Coordination ParametersGeneral Trend/Example
Ionic RadiusAffects metal-ligand bond lengths and steric accessibility.Larger ions like Hg(II) can accommodate different coordination geometries compared to smaller ions like Cu(II).
Oxidation StateImpacts electrostatic attraction, influencing bond lengths and stability. nih.govA higher positive charge generally leads to shorter, stronger bonds (e.g., Co(III)-N vs. Co(II)-N).
d-Electron ConfigurationDetermines the preferred coordination geometry due to ligand-field stabilization energy. nih.govd⁹ Cu(II) complexes often exhibit Jahn-Teller distortions leading to distorted geometries. nih.gov d¹⁰ Zn(II) is flexible. nih.gov
Redox PotentialAllows for switching between oxidation states, altering the complex's properties. mdpi.comThe Cu(I)/Cu(II) couple is central to the synthesis and function of some nitrotetrazolate-based materials. acs.org

Advanced Spectroscopic and Analytical Techniques for 1h Tetrazole, 5 Nitro , Mercury 2+ Salt

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy has been utilized as a key characterization tool for mercuric-5-nitrotetrazole. nih.govresearchgate.netresearchgate.net This technique is particularly effective for identifying the functional groups present in the molecule. The IR spectrum of MNT is expected to show characteristic absorption bands corresponding to the vibrations of the tetrazole ring and the nitro group.

Studies have confirmed the characterization of MNT using IR spectroscopy, and it has been noted for its chemical stability. The IR spectra of an MNT sample stored for as long as 5 to 10 years were found to be superimposable on the spectra of a freshly prepared sample, indicating no discernible changes in its chemical structure over time. nih.gov

While specific peak assignments for MNT are not detailed in the available literature, the characteristic vibrational frequencies for the 5-nitrotetrazolate anion have been established. Key vibrations include those associated with the nitro group (NO₂) and the tetrazole ring (C=N, N=N, C-N, and N-N bonds).

Table 1: Expected Characteristic IR Absorption Bands for the 5-Nitrotetrazolate Anion

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro Group (NO₂) Asymmetric Stretching ~1500 - 1560
Nitro Group (NO₂) Symmetric Stretching ~1300 - 1370
Tetrazole Ring N=N Stretching ~1400 - 1450
Tetrazole Ring C=N Stretching ~1600 - 1650

Note: The exact peak positions for the mercury(2+) salt may shift due to coordination with the mercury ion.

Elemental and Surface Analysis

Elemental and surface analysis techniques are fundamental for confirming the stoichiometry and understanding the surface characteristics of the compound.

The stoichiometric formula of mercuric-5-nitrotetrazole, Hg(CN₄O₂)₂, is verified through elemental analysis. This involves quantifying the mass percentages of its constituent elements. Research confirms that MNT has been characterized by determining its metal content. nih.govresearchgate.netresearchgate.net

Specific analytical methods have been developed for this purpose. The mercury(II) content can be determined by atomic absorption spectroscopy, using the unique absorption line for mercury at 253.65 nm, or through titration with a standardized thiocyanate (B1210189) solution. dtic.mildtic.mil The 5-nitrotetrazole anion content can be quantified by measuring its strong absorbance in the ultraviolet spectrum at 257 nm or through an oxidation-reduction titration with a dichromate solution in sulfuric acid. dtic.mildtic.mil

Table 2: Theoretical Elemental Composition of 1H-Tetrazole, 5-nitro-, mercury(2+) Salt (Hg(CN₄O₂)₂)

Element Symbol Atomic Weight ( g/mol ) Molar Mass ( g/mol ) Percentage by Mass (%)
Mercury Hg 200.59 200.59 46.82%
Carbon C 12.01 24.02 5.61%
Nitrogen N 14.01 112.08 26.16%
Oxygen O 16.00 64.00 14.94%

| Total | | | 428.69 | 100.00% |

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. Mercuric-5-nitrotetrazole has been characterized using ESCA to analyze its surface properties. nih.govresearchgate.netresearchgate.netcolab.ws This analysis would provide binding energy data for the core electrons of mercury (Hg), carbon (C), nitrogen (N), and oxygen (O), confirming their presence and offering insights into their chemical environment (e.g., oxidation states and bonding). However, specific binding energy values from the ESCA analysis of MNT are not provided in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, for the inorganic salt this compound, its application is limited. The absence of protons directly bonded to the tetrazole ring in the salt form makes ¹H NMR spectroscopy uninformative for the anion structure. While ¹³C and ¹⁴N NMR have been used to characterize other organic salts of 5-nitrotetrazole, no NMR data for the mercury(2+) salt are available in the surveyed literature. acs.org Furthermore, while ¹⁹⁹Hg NMR is a technique used to probe the coordination environment of mercury, no studies applying it to this specific compound were found.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For MNT, MS would be used to confirm the mass of the 5-nitrotetrazolate anion and to assess the purity of the sample by detecting any potential byproducts or contaminants.

Due to the ionic and energetic nature of MNT, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate. ESI-MS analysis would be expected to detect the 5-nitrotetrazolate anion, [C(NO₂)N₄]⁻, at a mass-to-charge ratio (m/z) of 129. In studies of related compounds, such as 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, the fragmentation pattern clearly shows a peak corresponding to the loss of the side chain, resulting in a fragment with an m/z of 113.8, which is attributed to the 5-nitrotetrazole anion. nih.gov Another key fragment observed in the analysis of this related compound is [CH₂ONO₂]⁺ at m/z 75.8. nih.gov

The fragmentation of the 5-nitrotetrazolate anion itself under mass spectrometry conditions would likely involve the loss of small, stable molecules. The high nitrogen content and the presence of a nitro group suggest that characteristic neutral losses, such as N₂, NO, or N₂O, would be observed in tandem MS (MS/MS) experiments. This fragmentation data is crucial for the unambiguous identification of the compound.

Furthermore, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis and could be employed for the precise quantification of mercury, even at trace levels. uninsubria.it This is particularly useful for verifying the stoichiometry of the salt and for environmental monitoring purposes.

The following table outlines the expected mass spectrometry data for MNT based on the analysis of related energetic materials.

Ion/FragmentExpected m/zTechniquePurposeReference
[C(NO₂)N₄]⁻ 129ESI-MSMolecular identification of the 5-nitrotetrazolate anion. nih.gov
[Hg]²⁺ Isotopic PatternICP-MSElemental confirmation and quantification of mercury. uninsubria.it
Fragmentation Products VariableESI-MS/MSStructural confirmation through characteristic neutral losses (e.g., N₂, NO). nih.govrsc.org

Energetic Performance and Thermochemical Investigations of 1h Tetrazole, 5 Nitro , Mercury 2+ Salt

Thermal Decomposition and Stability Studies

The thermal stability of an energetic material is a crucial parameter that dictates its handling, storage, and application. Various analytical techniques are employed to understand the thermal behavior of mercuric 5-nitrotetrazolate.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) Methodologies for Thermal Behavior

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermoanalytical techniques used to study the thermal transitions of a material as a function of temperature. In the context of energetic materials, these methods are invaluable for determining melting points, decomposition temperatures, and the nature of exothermic or endothermic processes.

For mercuric 5-nitrotetrazolate, DTA studies have indicated that the compound is thermally stable up to 200°C. researchgate.net The decomposition of MNT is an exothermic process, a characteristic feature of energetic materials. Comparison of the decomposition temperatures of MNT with the primary explosive lead azide (B81097), Pb(N₃)₂, obtained from DTA curves at heating rates of 5 and 10 °C/min, has been used to evaluate their relative stabilities. researchgate.net

DSC analyses provide quantitative information about the heat flow associated with thermal transitions. Studies on various salts of 5-nitrotetrazole have shown that they generally exhibit good thermal stabilities, with decomposition occurring above 150°C. acs.org For instance, the DSC curve of 3-nitro-1,2,4-triazol-5-one (NTO), a related energetic compound, shows an exothermic decomposition with a peak temperature (Tmax) of 264°C. researchgate.net While specific DSC data for MNT from the provided search results is limited, the general trend for nitrotetrazole salts suggests a significant exothermic decomposition.

The following table summarizes the thermal decomposition data for related energetic compounds, providing a comparative context for the behavior of MNT.

CompoundTechniqueKey FindingsReference
Mercuric 5-nitrotetrazolate (MNT)DTAThermally stable up to 200°C. researchgate.net
3-nitro-1,2,4-triazol-5-one (NTO)DTA/DSCExothermic decomposition with Tmax at 264°C. researchgate.net
5-nitrotetrazole (NT) saltsDSCGood thermal stabilities with decomposition >150°C. acs.org

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the decomposition pathways and the residual mass of an energetic material upon heating.

For 3-nitro-1,2,4-triazol-5-one (DTNTO), a derivative of NTO, TGA showed a 61% weight loss in the temperature range of 194-264°C. researchgate.net In the case of a synthetic mercury jarosite, a different mercury-containing compound, TGA revealed multiple mass loss stages corresponding to the release of water, dehydroxylation, decomposition into mercury oxide, and sulfate (B86663) loss. mdpi.com While direct TGA data for MNT is not detailed in the provided results, the analysis of related compounds suggests that the decomposition of MNT would involve the breakdown of the tetrazole ring and the formation of volatile products and potentially a solid residue.

Kinetic Analysis of Thermal Decomposition Processes

The study of the kinetics of thermal decomposition provides insights into the reaction mechanism and the stability of energetic materials. Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), are often determined from non-isothermal DSC or TGA data collected at different heating rates.

Kinetic analysis of the thermal decomposition of 5-aminotetrazole (B145819), a precursor to many tetrazole-based energetic materials, has been studied using various methods. nih.govresearchgate.net For example, the decomposition of 5-aminotetrazole has been shown to follow different reaction models depending on the conditions. nih.gov The activation energy for the decomposition of a synthetic mercury jarosite was calculated for each of its four mass loss stages, with the highest energy required for the final stage of sulfur and oxygen elimination. mdpi.com Although specific kinetic parameters for the thermal decomposition of MNT are not available in the search results, the methodologies applied to similar compounds would be applicable to determine its decomposition kinetics.

Detonation Characteristics: Methodologies and Theoretical Modeling

The performance of an explosive is characterized by its detonation properties, such as detonation velocity and pressure. These parameters can be determined through experimental measurements and predicted using computational models.

Experimental Techniques for Detonation Velocity Determination

The detonation velocity is the speed at which the detonation wave propagates through the explosive material. It is a key indicator of an explosive's brisance, or shattering power. wikipedia.org Various experimental techniques are used to measure this property. One common method involves confining the explosive in a tube and using probes at known distances to measure the time it takes for the detonation front to travel between them. dtic.mil The ionized gases in the reaction front can be used to trigger these probes. dtic.mil The detonation velocity is dependent on the density of the explosive, and for many commercial explosives, it ranges from 1,800 to 8,000 m/s. wikipedia.org For some primary explosives like lead azide and mercury fulminate (B1208216), different propagation velocities have been observed depending on the loading density and initiation conditions. dtic.mil

Computational Prediction of Detonation Pressure and Velocity (e.g., EXPLO5 code, quantum chemical calculations)

In addition to experimental measurements, computational methods are widely used to predict the detonation properties of energetic materials. Thermochemical codes like EXPLO5 are powerful tools for this purpose. matec-conferences.org These codes calculate detonation parameters based on the chemical composition, density, and heat of formation of the explosive. matec-conferences.org The calculation relies on the Chapman-Jouguet (C-J) theory, which assumes thermodynamic equilibrium of the detonation products. matec-conferences.org

For a series of energetic salts of 5-nitrotetrazole, the detonation velocities and pressures were predicted using the EXPLO5 code based on experimentally determined densities and calculated energies of formation. researchgate.netacs.org For instance, the predicted detonation velocity for one of the salts was 8750 m/s with a detonation pressure of 30.1 GPa. researchgate.net Quantum chemical calculations are also employed to determine properties like the heat of formation, which is a critical input for the thermochemical codes. acs.orgdoi.org These computational approaches are valuable for screening new energetic materials and understanding the relationship between their molecular structure and performance. doi.orgdiva-portal.org

The following table presents a selection of predicted detonation velocities and pressures for various energetic compounds, illustrating the range of performance that can be achieved.

CompoundPredicted Detonation Velocity (m/s)Predicted Detonation Pressure (GPa)Reference
Compound 1795023.9 researchgate.netacs.org
Compound 2875030.1 researchgate.netacs.org
Compound 4819024.7 researchgate.netacs.org
Compound 5823024.4 researchgate.netacs.org
Compound 6848026.0 researchgate.netacs.org

Sensitivity Assessment Methodologies

Sensitivity testing determines the response of an energetic material to external stimuli such as impact, friction, and electrostatic discharge. researchgate.net These tests are fundamental to classifying the material's handling and transportation risks.

Impact sensitivity is typically evaluated using a drop-weight apparatus, with the BAM (Bundesanstalt für Materialprüfung) Fallhammer test being a widely recognized standard. nih.govdtic.mil

The core principle of this test involves subjecting a small sample of the energetic material to the impact of a known weight dropped from a specific height. uni-muenchen.de The BAM Fallhammer apparatus consists of a robust steel base, a drop weight, and a sample holder assembly. nih.gov A small, measured amount of the substance (typically around 40 mg) is placed in the sample holder, which is then positioned on the anvil of the apparatus. uni-muenchen.de The drop weight is raised to a predetermined height and released, impacting the sample. The outcome of each test is recorded as either a "go" (indicating a reaction such as an explosion, flame, or audible report) or a "no-go." uni-muenchen.de

The "up-and-down" method is a common statistical approach used to determine the height at which there is a 50% probability of initiation (H₅₀). This method involves a series of tests where the drop height is incrementally increased after a "no-go" and decreased after a "go." The results are then statistically analyzed to calculate the H₅₀ value, which is a quantitative measure of the material's impact sensitivity. A lower H₅₀ value signifies greater sensitivity to impact.

Illustrative Data Table for Impact Sensitivity Testing

Test Parameter Description Illustrative Value for a Hypothetical Energetic Material
Apparatus Type of impact sensitivity tester used. BAM Fallhammer nih.govdtic.mil
Sample Mass The amount of material used for each test. 40 mg uni-muenchen.de
Drop Weight The mass of the weight dropped onto the sample. 2.5 kg uni-muenchen.de
Testing Method The statistical method for determining sensitivity. Up-and-Down Method
H₅₀ Value The height at which there is a 50% probability of initiation. Data Not Available
Number of Trials The total number of drops performed for the analysis. ~50

| Criteria for Initiation | The observed phenomena that define a positive result. | Explosion, flame, or audible report. uni-muenchen.de |

The BAM friction apparatus is the standard instrument for determining the sensitivity of energetic materials to frictional stimuli. researchgate.netsetaramsolutions.cn Accidental explosions can often be caused by the friction of explosives between hard surfaces, making this a crucial safety parameter. setaramsolutions.cn

In this test, a small sample of the material is placed on a porcelain plate. setaramsolutions.cn A porcelain pin, attached to a weighted lever arm, is then brought into contact with the sample. llnl.gov The porcelain plate is moved back and forth under the stationary pin by a motor, subjecting the sample to frictional forces. setaramsolutions.cn The load on the pin can be adjusted by changing the weights on the lever arm. deltima.eu

The test is performed at various load levels, and for each level, a series of trials (typically six) is conducted. setaramsolutions.cn The result is reported as the lowest load at which an initiation (e.g., spark, crackling, or explosion) is observed in at least one of the trials. setaramsolutions.cn Materials that react at lower frictional loads are considered more sensitive.

Illustrative Data Table for Friction Sensitivity Testing

Test Parameter Description Illustrative Value for a Hypothetical Energetic Material
Apparatus Type of friction sensitivity tester used. BAM Friction Apparatus researchgate.netsetaramsolutions.cn
Sample Amount The volume of material used for each test. ~10 mm³ llnl.gov
Friction Surfaces The materials of the pin and plate. Porcelain pin and plate setaramsolutions.cn
Load Range The range of forces applied to the sample. 0.5 kg to 36 kg deltima.eu
Friction Sensitivity Threshold The lowest load causing a reaction in 1 of 6 trials. Data Not Available

| Criteria for Initiation | The observed phenomena that define a positive result. | Spark, crackling, or explosion. setaramsolutions.cn |

Energetic materials can be sensitive to ignition from an electrostatic discharge (ESD), such as a spark. chimia.ch ESD sensitivity is a critical parameter, especially for materials used in environments where static electricity can accumulate. The testing approach is often based on a human body model (HBM), which simulates the discharge from a person to the energetic material. rsc.org

The testing apparatus typically uses a capacitor that is charged to a specific voltage. rsc.org This stored electrical energy is then discharged through a resistive network into the material sample. rsc.org The test is conducted at various energy levels (determined by the capacitance and voltage) to find the minimum ignition energy (MIE). The MIE is the lowest energy level at which ignition is consistently observed. A lower MIE indicates a higher sensitivity to electrostatic discharge. The "up-and-down" method can also be employed to determine the energy level with a 50% probability of ignition. chimia.ch

Illustrative Data Table for ESD Sensitivity Assessment

Test Parameter Description Illustrative Value for a Hypothetical Energetic Material
Apparatus Type of ESD sensitivity tester used. Human Body Model (HBM) ESD Apparatus rsc.org
Capacitance The capacitance of the discharge circuit. Variable (e.g., 100 pF to 350 nF) chimia.ch
Voltage Range The range of voltages to which the capacitor is charged. Variable (e.g., 4 kV to 10 kV) chimia.ch
Minimum Ignition Energy (MIE) The lowest energy level that causes ignition. Data Not Available
E₅₀ Value The energy for a 50% probability of ignition. Data Not Available

| Criteria for Initiation | The observed phenomena that define a positive result. | Luminous reaction or audible report. rsc.org |

Percussion sensitivity refers to the susceptibility of an energetic material to initiation by a sharp blow or strike, as from a firing pin. This is a particularly important parameter for primary explosives used in detonators and primers.

Testing methodologies for percussion sensitivity often involve a device that delivers a controlled impact from a striker to a small, confined sample of the material. The striker's velocity and energy can be precisely controlled. A common approach is to use a set of primers loaded with the energetic material and subject them to impacts of varying intensity. The sensitivity is then characterized by the energy or velocity required to achieve a certain probability of initiation (e.g., 50%). The results help in understanding the material's suitability for use in applications where it will be subjected to percussion.

Illustrative Data Table for Percussion Sensitivity Methodologies

Test Parameter Description Illustrative Value for a Hypothetical Energetic Material
Apparatus Type of percussion sensitivity tester used. Custom primer impact apparatus
Sample Configuration How the material is prepared for testing. Loaded into primer cups
Striker Mass The mass of the impacting striker. Variable
Impact Velocity/Energy The range of striker velocities or energies tested. Variable
V₅₀ or E₅₀ Value The velocity or energy for a 50% probability of initiation. Data Not Available
Number of Trials The total number of primers tested. Typically >50

| Criteria for Initiation | The observed phenomena that define a positive result. | Detonation of the primer |

Long-Term Chemical Stability and Environmental Interaction Studies

The chemical stability of an energetic material determines its shelf life and safety during long-term storage. deltima.eu Decomposition of the material can lead to a decrease in performance and an increase in sensitivity.

To assess the long-term stability of an energetic material like 1H-Tetrazole, 5-nitro-, mercury(2+) salt, it is crucial to study its behavior in different gaseous environments, including inert gases like nitrogen and potentially reactive gases like carbon dioxide. This is often accomplished through accelerated aging studies.

In these studies, samples of the material are stored at elevated temperatures (e.g., 50-80°C) in sealed containers filled with the gas of interest. dtic.mil The samples are aged for extended periods, and at regular intervals, they are removed and analyzed to detect any chemical or physical changes.

Common analytical techniques used to assess degradation include:

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can detect changes in the material's melting point, decomposition temperature, and mass loss profile, which are indicative of degradation. ctherm.comeag.com

Spectroscopy: Infrared (IR) spectroscopy can be used to identify changes in the chemical structure of the material by tracking the appearance or disappearance of specific functional groups. rsc.org

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of the parent energetic material remaining and to identify and quantify any decomposition products.

By analyzing the rate of decomposition at various elevated temperatures, kinetic parameters such as the activation energy can be determined. These parameters can then be used to predict the material's shelf life at normal storage temperatures. iitg.ac.in

Illustrative Data Table for Chemical Stability in a CO₂ Environment

Test Parameter Description Illustrative Value for a Hypothetical Energetic Material
Test Method The general approach for stability evaluation. Isothermal Accelerated Aging dtic.mil
Gaseous Environment The gas in which the sample is aged. 98% Carbon Dioxide
Aging Temperatures The temperatures at which the samples are stored. 60°C, 70°C, 80°C
Aging Durations The time intervals for sample analysis. 1 month, 3 months, 6 months, 1 year
Analytical Techniques Methods used to assess degradation. DSC, TGA, IR Spectroscopy, HPLC rsc.orgctherm.comeag.com
Measured Parameters The properties monitored for changes. Decomposition temperature, mass loss, chemical purity

| Predicted Shelf Life | The extrapolated lifetime at ambient temperature. | Data Not Available |

Assessment of Storage Stability over Extended Periods

The long-term stability of energetic materials is a critical factor in their viability for practical applications, ensuring both safety and reliability over their service life. Investigations into the storage stability of this compound, also known as Mercuric-5-nitrotetrazole (MNT), have indicated a high degree of chemical resilience over extended durations.

Detailed Research Findings:

Research into the chemical stability of MNT has provided significant qualitative insights. One key study compared the stability of MNT with that of service lead azide (SLA) when subjected to a carbon dioxide-rich environment. Over a period of 90 days, MNT exhibited no discernible changes in its chemical composition. researchgate.netnih.gov In stark contrast, service lead azide showed drastic chemical alterations under the same conditions, highlighting the superior stability of MNT in environments containing carbon dioxide. researchgate.netnih.gov This is a crucial finding, as the presence of atmospheric carbon dioxide can often be a factor in the degradation of less stable energetic materials.

Further testament to the remarkable long-term stability of MNT comes from spectroscopic analysis of aged samples. The infrared (IR) spectrum of an MNT sample that had been stored in a sealed aluminum dish for a period of 5 to 10 years was found to be superimposable on the spectrum of a freshly prepared sample. researchgate.netnih.gov This lack of significant change in the IR spectrum indicates that the molecular structure of the compound remained intact over this extended storage period, with no considerable degradation or decomposition occurring.

These findings collectively suggest that this compound possesses excellent long-term chemical stability, a highly desirable characteristic for a primary explosive. This stability surpasses that of some traditional energetic materials, such as lead azide, particularly in the presence of common atmospheric components like carbon dioxide. researchgate.netnih.gov

Data Tables:

Despite extensive research, publicly available literature does not currently provide quantitative data tables detailing the percentage of degradation over time, changes in sensitivity, or other performance metrics after extended storage periods for this compound. The available information is qualitative in nature, as detailed in the research findings above.

Comparative Academic Research and Future Directions in 1h Tetrazole, 5 Nitro , Mercury 2+ Salt Research

Comparative Analysis with Established Primary Explosives

The evaluation of any new energetic material is fundamentally a comparative exercise. Its properties must be benchmarked against established compounds to determine its viability and potential advantages. For MNT, the primary points of comparison are lead azide (B81097) and mercury fulminate (B1208216), the most widely used primary explosives of the 20th century.

Academic studies have methodically characterized mercuric-5-nitrotetrazole and compared its key performance and stability metrics with those of service lead azide (SLA) and mercury fulminate (MF). Research indicates that MNT exhibits distinct sensitivity and stability characteristics.

Synthesized MNT has a bulk density of 1.5 g/cm³. researchgate.net Thermogravimetric analysis shows it possesses thermal stability up to 200°C. researchgate.net However, its sensitivity to thermal stimuli is notably higher than that of lead azide, with a thermal sensitive figure (S) of approximately 0.8, compared to about 0.4 for SLA. researchgate.net Percussion sensitivity data also reveals that MNT is more sensitive than SLA. researchgate.net Conversely, it was found to be less sensitive to friction. researchgate.net Mercury fulminate is generally more sensitive to mechanical shock than lead azide but less sensitive to friction. nih.gov

A crucial aspect of stability is a material's behavior under long-term storage and in different chemical environments. When evaluated in a carbon dioxide environment, MNT demonstrated superior chemical stability, with no discernible changes after 90 days, whereas service lead azide showed a drastic change in its composition under the same conditions. researchgate.net Furthermore, infrared spectra of MNT samples stored for as long as 5 to 10 years were superimposable on those of freshly prepared samples, indicating excellent long-term stability. researchgate.net In terms of initiation performance, detonators filled with MNT were found to be equivalent to those filled with the standard ASA (azide, styphnate, aluminum) composition. researchgate.net

Comparative Properties of Primary Explosives

PropertyMercuric-5-nitrotetrazole (MNT)Service Lead Azide (SLA)Mercury Fulminate (MF)
Thermal StabilityStable up to 200°C researchgate.netDecomposes above 300°CDecomposes above 150°C
Impact SensitivityHigher than SLA researchgate.net~7.5 J0.3–2 J nih.gov
Friction SensitivityLess sensitive than SLA researchgate.net~1 N6.5–7.5 N nih.gov
Chemical Stability (CO₂ atm)High; no change after 90 days researchgate.netLow; drastic change observed researchgate.netSensitive to acids nih.gov
Initiation PerformanceEquivalent to ASA composition researchgate.netStandard referenceStandard reference

The high toxicity of lead and mercury compounds has been a primary driver for academic research into alternative initiators. researchgate.net The long-term use of lead azide and lead styphnate has resulted in significant lead contamination at firing and artillery ranges, posing a major health and environmental hazard. pnas.orgnih.gov This has been described as a critical unresolved problem and the search for "greener" primary explosives has become a "holy grail" of energetic materials research. pnas.org

Academic contributions have explored several pathways to replace these toxic materials. Initial research focused on coordination complexes of other metals with energetic ligands. The study of tetrazole derivatives, including MNT, was part of this exploration. researchgate.net While MNT itself contains toxic mercury, this line of research paved the way for investigating other metallic salts of 5-nitrotetrazole. This led to the development of compounds like copper(I) 5-nitrotetrazolate (also known as DBX-1), which is considered a leading "green" alternative to lead azide. wikipedia.orgresearchgate.net Further research has expanded to include a plethora of coordination complexes based on anions like 5-nitrotetrazolato-N2 with more environmentally benign metal centers like iron and copper, and cations such as sodium and ammonium (B1175870). pnas.orgnih.gov A significant thrust in modern research is the development of entirely metal-free primary explosives, which rely on purely organic structures composed of carbon, hydrogen, nitrogen, and oxygen to eliminate heavy metal toxicity altogether. purdue.edu

1H-Tetrazole, 5-nitro-, Mercury(2+) Salt in the Context of "Green" Energetic Materials Research

The concept of "green" chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has become increasingly influential in the field of energetic materials. MNT, containing the heavy metal mercury, stands in stark contrast to the principles of green energetic materials.

The environmental legacy of conventional primary explosives is well-documented. Each time a firearm is discharged using lead-based primers, lead is aerosolized and leached into the environment. purdue.edu This contributes to soil and water pollution and can lead to elevated blood lead levels in individuals with high exposure, such as those working at shooting ranges. nih.govpurdue.edu The toxic decomposition products and residual solids from explosives containing heavy metals like lead and mercury represent a significant environmental harm. wikipedia.orginew.org

The development of green primary explosives directly addresses this impact by designing out the toxic components. nih.gov The goal is to create new materials that are not only effective as initiators but are also synthesized through safer processes, pose fewer health risks to personnel, and result in less environmental pollution upon detonation. pnas.orgnih.gov Research into compounds like MNT is now viewed as a historical step in the transition away from lead azide, a journey that ultimately seeks to replace all heavy-metal-based primaries with environmentally friendly alternatives. nih.gov

The search for green energetic materials is no longer a trial-and-error process. It is guided by robust theoretical and computational frameworks that allow for the de novo design of promising compounds. dtic.mil The twelve principles of Green Chemistry provide a foundational framework, emphasizing waste prevention, use of renewable feedstocks, and designing for degradation. researchgate.netrsc.org

Within energetic materials science, this translates into specific design strategies. A key approach is the development of high-nitrogen materials, where the energy of the compound is derived from the high positive heat of formation associated with its N-N and C-N bonds, producing dinitrogen gas (N₂) as a primary, inert product. rsc.orgresearchgate.net Theoretical modeling and computational chemistry are indispensable tools, enabling researchers to predict properties such as density, heat of formation, detonation velocity, and pressure before a compound is ever synthesized. dtic.milresearchgate.net This screening process allows scientists to focus resources on the most promising candidates. dtic.mil

A prominent theoretical framework involves the design of energetic coordination complexes. This strategy pairs an energetic anion, such as the 5-nitrotetrazolate anion, with an environmentally benign cation (e.g., Na⁺, NH₄⁺) and a non-toxic metal center (e.g., Fe²⁺, Cu²⁺). pnas.orgnih.govnih.gov This modular approach allows for the fine-tuning of properties like sensitivity and performance while adhering to green chemistry principles. nih.gov Life-cycle assessment (LCA) is also emerging as a critical tool, providing a holistic view of a material's environmental impact from synthesis to end-of-life. acs.orgrsc.org

Current Challenges and Research Opportunities

Despite significant progress, the complete replacement of lead-based primary explosives remains a formidable challenge. The primary difficulty lies in simultaneously satisfying the stringent requirements for performance, stability, cost, and environmental safety. Many novel "green" candidates that show promise in one area may fail in another, suffering from issues like excessive sensitivity to stimuli, poor thermal stability, or complex and costly synthesis routes. researchgate.net

For this compound, the primary challenge is insurmountable: the inherent toxicity of mercury makes it obsolete as a candidate for modern applications. It is no longer an active area of research for development but serves as a historical benchmark.

The major research opportunities lie in advancing the frontiers of green primary explosives. Key areas of focus include:

High-Nitrogen, Metal-Free Organics: The continued design and synthesis of purely organic primary explosives that eliminate heavy metal toxicity entirely. researchgate.net This involves exploring novel heterocyclic backbones and functional groups. rsc.orgnih.govresearchgate.net

Benign Coordination Complexes: Expanding the library of energetic coordination compounds using non-toxic metals and environmentally safe ligands, focusing on scalable and economical synthesis. pnas.orgrsc.org

Computational Design: Leveraging advances in computational chemistry and machine learning to accelerate the discovery and optimization of new energetic materials, reducing the need for extensive experimental synthesis and testing. dtic.milacs.org

Balancing Sensitivity and Performance: A persistent challenge is to create a material that is sensitive enough to be initiated reliably by a firing pin or electric squib, but insensitive enough to be handled and transported safely—a conflict that remains a central issue in the field. researchgate.net

The ultimate goal is to discover and implement a true "drop-in" replacement for lead azide that matches or exceeds its performance while being non-toxic, environmentally benign, and economically viable. pnas.org

Advanced Synthesis Strategies for Enhanced Safety and Reproducibility

The synthesis of highly sensitive primary explosives like mercuric 5-nitrotetrazolate necessitates a strong focus on safety and reproducibility. Historical methods for producing heavy metal salts of 5-nitrotetrazole often involved hazardous intermediates. For instance, early syntheses of silver and mercuric 5-nitrotetrazoles proceeded through a diazotization/nitration of 5-aminotetrazole (B145819), which formed a sensitive acid copper salt intermediate. google.com

More advanced strategies aim to mitigate these risks by avoiding the isolation of such hazardous precursors. A patented method describes the preparation of silver or mercury 5-nitrotetrazole by first forming an acid solution of a cupric 5-nitrotetrazole complex with an aliphatic chelating amine, such as ethylenediamine (B42938) or propylenediamine. google.com This complex is then reacted with a soluble mercury salt at an elevated temperature (at least 50°C) to precipitate the final product. google.com This approach offers a more controlled reaction pathway.

Another key aspect of modern synthesis is the use of stabilized anion transfer reagents. Highly sensitive compounds like silver 5-nitrotetrazolate and the acid copper(II) 5-nitrotetrazolate salt can be stabilized through coordination with a chelating ligand like ethylenediamine. These stabilized complexes are less hazardous to handle and can be used to transfer the 5-nitrotetrazolate anion more safely during the synthesis of other salts, including MNT.

Synthesis StrategyKey FeaturesSafety/Reproducibility Enhancement
Amine Complex Intermediate Use of a cupric 5-nitrotetrazole-amine complex. google.comProvides a more controlled precipitation reaction for the final mercury salt. google.com
Direct Oxidation of Precursor Single-pot synthesis of sodium 5-nitrotetrazolate using potassium superoxide (B77818). sci-hub.seAvoids isolation of highly sensitive diazonium and copper salt intermediates, enhancing process safety. sci-hub.se
Stabilized Transfer Reagents Coordination of the 5-nitrotetrazolate anion with chelating ligands.Reduces the sensitivity of the anion carrier, making the synthesis process less hazardous.

Deeper Insights into Detonation Mechanisms and Initiation Phenomena

The primary function of mercuric 5-nitrotetrazolate is to serve as an initiator, a material that undergoes a very rapid transition from deflagration (burning) to detonation (a supersonic shock wave) upon receiving a stimulus like impact, friction, or heat. This ability is crucial for initiating a detonation train in less sensitive secondary explosives. wikipedia.org

While detailed computational models specifically for the detonation physics of MNT are not widely published, analysis of its properties in comparison to other primary explosives provides insight. Research indicates that MNT is highly sensitive, a characteristic of effective primary explosives. It has been shown to be more sensitive to percussion than service lead azide, although less sensitive to friction. This high sensitivity suggests that the energy barrier to initiate a chemical decomposition reaction is low, and the subsequent energy release is rapid enough to build into a detonation wave. The conversion of a neutral tetrazole precursor to a charged salt like MNT enhances initiating sensitivity. pnas.org

The general mechanism for detonation in condensed explosives involves the formation of "hot spots," which are localized regions of high temperature. These can be created by various means, including shock wave compression, the collapse of voids, or inter-granular friction. Once formed, these hot spots initiate chemical reactions that release energy, increasing the local pressure and temperature and accelerating the reaction front. If this process is self-sustaining and accelerates to supersonic speeds, a stable detonation wave is formed. Given MNT's high sensitivity to percussion, it is likely that hot spot formation is a dominant initiation mechanism.

Although specific computational detonation models for MNT are scarce, the broader field of energetic materials research utilizes advanced computational fluid dynamics codes coupled with chemical kinetics models to simulate detonation phenomena. core.ac.uk These models, often validated against experimental data, can predict detonation parameters like velocity and pressure and provide insights into the structure of the detonation wave and the reaction zone behind it. researchgate.net Applying such models to MNT would provide a more fundamental understanding of its initiation and detonation behavior.

PropertyObservationImplication for Detonation Mechanism
Percussion Sensitivity Higher than service lead azide.Lower energy threshold for initiation via impact; efficient hot spot formation.
Friction Sensitivity Lower than service lead azide.The material is comparatively more stable against shear-induced initiation.
Initiating Capability Equivalent to standard ASA compositions in detonators.Demonstrates effective and rapid deflagration-to-detonation transition (DDT).

Exploration of New Additives and Formulations for Tailored Performance

The performance and handling characteristics of an explosive are not solely dependent on the properties of the pure compound but can be significantly modified through the use of additives and specialized formulations. For primary explosives like mercuric 5-nitrotetrazolate, additives can be used to improve physical properties such as bulk density and flowability, which are critical for the automated loading of small detonators. google.com Additives can also be used to modify sensitivity and ensure reliable performance.

One study on the synthesis of MNT specifically mentions the use of additives like "cephol/dextrin" during the manufacturing process. The inclusion of these additives resulted in a product with a higher bulk density of 1.5 g/cm³, a desirable characteristic for initiator applications. Dextrin, a polysaccharide, can act as a binder and a phlegmatizing agent, potentially reducing the sensitivity of the compound to unintended stimuli while ensuring the particles adhere together in a pressed charge.

Research on analogous "green" primary explosives, such as copper(I) 5-nitrotetrazolate (DBX-1), provides further insight into the types of additives that could be explored for MNT. To improve the flowability and safe pressing of DBX-1, various binders and processing aids have been investigated, including:

Polyvinylpyrrolidone (PVP)

Polyvinyl butyral (PVB)

Ethyl cellulose (B213188)

These polymers can coat the explosive crystals, reducing friction between particles and improving how they pack together when pressed. The goal is to create a pressed charge that is mechanically robust and has a uniform density, which is essential for reproducible initiation performance. The choice and concentration of an additive represent a critical balance between improving safety and handling and maintaining the required energetic output.

Additive TypeExample(s)Potential Effect on MNT
Binder/Phlegmatizer DextrinIncreases bulk density, may reduce sensitivity.
Polymeric Binders PVP, PVB, Ethyl CelluloseImproves flowability and pressing characteristics for manufacturing.
Sensitizers Carbon Black(By analogy) Can increase absorption of laser energy for optical initiation systems. energetic-materials.org.cn

Future Prospects of this compound in Academic Energetic Materials Research

The future of mercuric 5-nitrotetrazolate in academic research is shaped by broader trends in energetic materials, including the quest for higher performance, enhanced safety, and novel initiation systems. While its mercury content makes it less favorable from an environmental standpoint compared to "green" alternatives, wikipedia.orgpnas.org its high performance ensures its continued relevance as a benchmark and a component for specialized applications.

Integration with Novel High-Nitrogen Architectures

High-nitrogen materials are a major focus of modern energetic materials research. These compounds derive their energy primarily from the high positive heat of formation associated with the abundance of N-N and C-N bonds, producing primarily dinitrogen (N₂) gas upon decomposition. nih.gov The 5-nitrotetrazolate anion is itself a high-nitrogen building block.

The goal of such integration would be to leverage the excellent initiating properties of MNT with the high gas volume and energy release of another high-nitrogen material. This could lead to the development of composite initiators or boosters with performance characteristics not achievable by either component alone.

Role in Next-Generation Initiating Systems and Materials Science

While MNT has been evaluated in traditional percussion detonators, its potential role extends to next-generation initiation systems that offer greater safety and control. One such area is laser initiation. rsc.orgresearchgate.net Laser-based systems use a pulse of light to initiate the explosive, which can improve safety by making the system immune to stray electrical currents or static discharge. researchgate.net Research has shown that other mercury-containing tetrazole complexes, such as 5-hydrazinotetrazole mercury perchlorate (B79767), are sensitive to laser initiation, especially when doped with a small amount of carbon black to enhance energy absorption. energetic-materials.org.cn This suggests that MNT could also be a candidate for use in laser-ignited detonators, a key area of future initiator development.

Furthermore, the trend towards miniaturization in technology extends to energetic systems. Micro-electromechanical systems (MEMS) are being explored for creating micro-initiators and detonators. These devices require small amounts of a primary explosive that can be reliably initiated with very low energy input. The high sensitivity and initiating power of MNT could make it a candidate for such applications, provided its compatibility with micro-fabrication techniques can be established.

In materials science, the powerful and rapid energy release from explosives is harnessed in applications like explosion welding, where dissimilar metals are clad together. wikipedia.org While bulk explosives are typically used for this, the precise and rapid initiation provided by primary explosives like MNT could be explored for micro-welding or surface modification applications at small scales.

Q & A

Basic Question: What are the most efficient synthetic routes for preparing 1H-tetrazole derivatives, and how can these methods be adapted for mercury(2+) salts?

Methodological Answer:
The synthesis of 5-substituted 1H-tetrazoles typically involves [3+2] cycloaddition between nitriles and azides. Catalysts such as Pb(II) salts, silica sulfuric acid, or nano-TiCl₄·SiO₂ improve yields (65–95%) by enhancing reaction kinetics . For mercury(2+) salts, post-synthetic metathesis is recommended:

Synthesize the sodium or ammonium salt of 5-nitro-1H-tetrazole.

React with Hg(NO₃)₂ in aqueous or polar aprotic solvents (e.g., acetonitrile) under controlled pH to avoid Hg(OH)₂ precipitation.

Characterize the product via elemental analysis and FT-IR to confirm Hg-N coordination .

Advanced Question: How can researchers resolve contradictions in catalytic efficiency reported for tetrazole synthesis?

Methodological Answer:
Discrepancies in catalytic yields (e.g., ZnCl₂ vs. Fe salts) often arise from reaction conditions (solvent, temperature, azide source). To address this:

  • Perform kinetic studies using in situ FT-IR or NMR to monitor intermediate formation .
  • Compare activation energies for different catalysts via Arrhenius plots.
  • Optimize solvent systems: Water enhances Sharpless’s method (85% yield), while solvent-free conditions favor ZnCl₂ catalysis . For Hg(2+) salts, prioritize low-temperature methods to minimize Hg²⁺ reduction .

Basic Question: What analytical techniques are critical for characterizing 1H-tetrazole, 5-nitro-, mercury(2+) salt?

Methodological Answer:

  • FT-IR : Confirm tetrazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and Hg-N bonds (450–500 cm⁻¹) .
  • ¹H/¹³C NMR : Use DMSO-d₆ to detect deshielded protons adjacent to the nitro group (δ 8.5–9.5 ppm) .
  • XRD : Resolve crystal structure to identify Hg²⁺ coordination geometry (e.g., linear vs. tetrahedral) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; Hg(2+) salts often decompose above 200°C .

Advanced Question: How does the introduction of a nitro group and Hg²⁺ influence the thermal stability and decomposition pathways of 1H-tetrazole derivatives?

Methodological Answer:
The nitro group increases thermal sensitivity due to electron-withdrawing effects, while Hg²⁺ may catalyze decomposition via redox pathways:

  • Conduct DSC-TGA coupled with evolved gas analysis (EGA) to detect NOₓ and Hg vapor during pyrolysis .
  • Compare activation energies (Eₐ) of Hg(2+) salts vs. alkali metal salts using Kissinger analysis.
  • Computational modeling (DFT) can predict bond dissociation energies (BDEs) for Hg-N and C-NO₂ bonds .

Basic Question: What safety protocols are essential when handling mercury(2+) tetrazole salts?

Methodological Answer:

  • Use closed systems (e.g., continuous flow reactors) to minimize Hg exposure .
  • Employ chelating agents (e.g., EDTA) in waste solutions to sequester Hg²⁺.
  • Monitor airborne Hg levels with real-time sensors; use PPE (gloves, respirators) compliant with OSHA standards .

Advanced Question: How can researchers optimize the energetic performance of Hg(2+) tetrazole salts for potential applications in pyrotechnics?

Methodological Answer:

  • Measure detonation velocity (VOD) and pressure using the Cheetah thermochemical code, inputting experimental crystal densities from XRD .
  • Test sensitivity via BAM friction/pendulum tests; Hg(2+) salts may exhibit lower impact sensitivity than Ag analogs due to malleability.
  • Balance oxygen content by co-crystallizing with oxidizers (e.g., KClO₄) to enhance combustion efficiency .

Basic Question: What solvent systems are optimal for recrystallizing mercury(2+) tetrazole salts?

Methodological Answer:

  • Use mixed solvents (e.g., H₂O/EtOH) to improve solubility and reduce Hg²⁺ hydrolysis.
  • Avoid chlorinated solvents (risk of HgCl₂ formation).
  • Slow evaporation at 4°C yields single crystals suitable for XRD; add 1–5% DMF to prevent solvate formation .

Advanced Question: How do Hg(2+) tetrazole salts interact with nitrocellulose, and what methodological approaches can elucidate these mechanisms?

Methodological Answer:

  • Conduct TG-DSC-FTIR studies of nitrocellulose blends to observe catalytic decomposition (accelerated NO₂ release) .
  • Use quantum mechanics/molecular mechanics (QM/MM) simulations to model Hg²⁺ binding to nitrocellulose’s oxygen sites.
  • Compare burn rates in propellant formulations via strand burner tests .

Basic Question: How can researchers mitigate mercury leaching during environmental toxicity studies of tetrazole salts?

Methodological Answer:

  • Immobilize Hg(2+) salts in silica matrices via sol-gel synthesis.
  • Perform leaching tests (EPA Method 1311) using acetic acid buffer (pH 2.88); analyze Hg²⁺ via ICP-MS .

Advanced Question: What strategies address contradictions in reported catalytic roles of Hg²⁺ in tetrazole-mediated reactions?

Methodological Answer:

  • Use X-ray absorption spectroscopy (XAS) to probe Hg²⁺ coordination changes during reactions.
  • Compare kinetic isotope effects (KIEs) in H₂O vs. D₂O to identify proton-transfer steps influenced by Hg²⁺ .
  • Conduct poisoning experiments with thiourea to confirm Hg²⁺’s role as a Lewis acid catalyst .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.